molecular formula C23H36FN3O10S4 B13408374 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate CAS No. 70932-17-1

1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate

Cat. No.: B13408374
CAS No.: 70932-17-1
M. Wt: 661.8 g/mol
InChI Key: TXKOZSJXMFMDEB-UHFFFAOYSA-N
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Description

1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a piperazine ring, an ethanol group, and a fluorodibenzo thiepin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the ethanol group, and the attachment of the fluorodibenzo thiepin moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-chlorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate
  • 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-methyldibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate

Uniqueness

Compared to similar compounds, 1-Piperazineethanol, 4-(8-amino-10,11-dihydro-3-fluorodibenzo(b,f)thiepin-10-yl)-, trimethanesulfonate, dihydrate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

70932-17-1

Molecular Formula

C23H36FN3O10S4

Molecular Weight

661.8 g/mol

IUPAC Name

2-[4-(3-amino-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol;methanesulfonic acid

InChI

InChI=1S/C20H24FN3OS.3CH4O3S/c21-15-2-1-14-11-18(24-7-5-23(6-8-24)9-10-25)17-13-16(22)3-4-19(17)26-20(14)12-15;3*1-5(2,3)4/h1-4,12-13,18,25H,5-11,22H2;3*1H3,(H,2,3,4)

InChI Key

TXKOZSJXMFMDEB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCO)C2CC3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)N

Origin of Product

United States

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